[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol
Description
[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is a complex organic compound with the molecular formula C12H20O6. This compound is characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxole structure, which is a fused bicyclic system containing oxygen atoms. It is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-6-3-5(4-9)10-7(6)12-8/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1 |
InChI Key |
CGUKUJDDXZARJQ-FSDSQADBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CO)C |
Canonical SMILES |
CC1(OC2CC(OC2O1)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the furan ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.
Scientific Research Applications
Chemistry
In chemistry, [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is often used as a probe to study enzyme mechanisms and interactions. Its reactivity with different biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(nonyloxy)tetrahydrofuro[2,3-d][1,3]dioxole
- (3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-[(4-isopropoxybenzyl)oxy]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Uniqueness
What sets [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol apart from similar compounds is its specific stereochemistry and the presence of the hydroxymethyl group. These features contribute to its unique reactivity and make it a valuable compound for various research and industrial applications.
Biological Activity
The compound [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 142.20 g/mol. The structure features multiple stereocenters and functional groups characteristic of dioxole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it could modulate various biological pathways by binding to receptors or enzymes involved in metabolic processes. However, detailed investigations are necessary to elucidate the precise mechanisms.
Antioxidant Properties
Research has indicated that compounds with similar structural frameworks exhibit significant antioxidant properties. These activities are essential for combating oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that dioxole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. This suggests the potential use of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol in treating inflammatory conditions.
Anticancer Activity
Some analogs of dioxole compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various dioxole derivatives using DPPH and ABTS assays.
- Results indicated that certain derivatives exhibited higher radical scavenging activity compared to standard antioxidants.
-
Anti-inflammatory Model :
- In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that dioxole derivatives significantly reduced TNF-α-induced expression of adhesion molecules like ICAM-1 and VCAM-1.
- These findings support the potential application in inflammatory diseases.
-
Cytotoxicity Assessment :
- A series of cytotoxicity assays were conducted on different cancer cell lines.
- The results revealed that specific analogs led to a dose-dependent decrease in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
